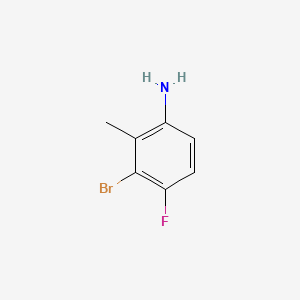
3-Bromo-4-fluoro-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-4-fluoro-2-methylaniline” is a chemical compound with the molecular formula C7H7BrFN . It has a molecular weight of 204.04 . The compound is typically stored in a dark place at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrFN/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a predicted boiling point of 244.5±35.0 °C and a predicted density of 1.589±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Metabolism Studies : 3-Bromo-4-fluoro-2-methylaniline is studied for its metabolism in rat liver microsomes, focusing on side-chain C-hydroxylation and N-hydroxylation. This research is crucial for understanding the compound's metabolic pathways and potential toxicological impacts (Boeren et al., 1992).
Synthesis of Derivatives : It is used in the synthesis of derivatives through Suzuki cross-coupling reactions, highlighting its role in creating novel compounds with potential applications in various fields (Rizwan et al., 2021).
Material Science : The compound is used in the synthesis of important dyes for thermal papers, demonstrating its industrial application in material science (Xie et al., 2020).
Chemical Reactions Study : Research on this compound involves studying its reactions in various chemical processes, providing insights into its reactivity and potential applications in synthetic chemistry (Onyido & Hirst, 1991).
Biological Activity : Studies explore its analogs for biological activities, such as antimicrobial properties, demonstrating its potential utility in medical and pharmaceutical research (Abdel‐Wadood et al., 2014).
Toxicity Assessment : The toxicity of compounds like this compound is assessed using advanced techniques like metabonomics, which is vital for environmental and health safety evaluations (Bundy et al., 2002).
Nucleobase-specific Hybridization Probes : It is also used in the development of nucleobase-specific hybridization probes, contributing to advancements in molecular biology and genetics (Aro-Heinilä et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that similar compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can alter the structure and function of the target molecules, leading to changes in their activity .
Biochemical Pathways
Similar compounds are known to participate in reactions such as palladium-catalyzed selective amination . These reactions can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The molecular weight of the compound is known to be 20404 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds are known to cause changes in the function of various enzymes and receptors, which can lead to alterations in cellular processes .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-fluoro-2-methylaniline can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the compound’s reactivity . Additionally, factors such as temperature and pH can influence the compound’s stability and efficacy .
Propiedades
IUPAC Name |
3-bromo-4-fluoro-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUSNHJXCNDHHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)

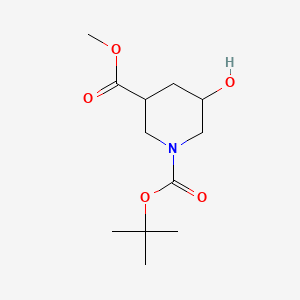

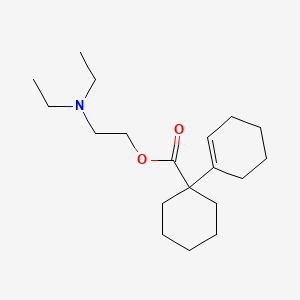
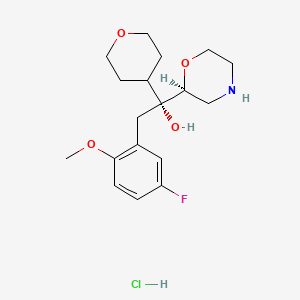
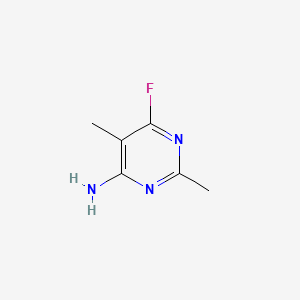
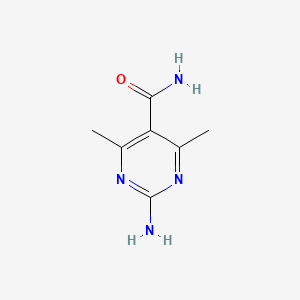

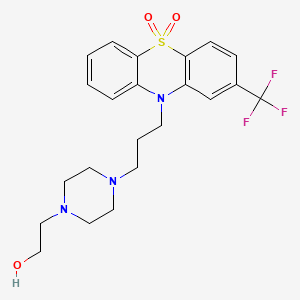



![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)
